molecular formula C14H12ClN3O B2367959 (3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-80-7

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2367959
CAS No.: 1797869-80-7
M. Wt: 273.72
InChI Key: YYRIVTCEMFNCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide . The reaction is carried out under reflux conditions to form the desired pyrido[4,3-d]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of unsaturated pyrido[4,3-d]pyrimidine derivatives.

    Reduction: Formation of dihydropyrido[4,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrido[4,3-d]pyrimidine derivatives and contributes to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

(3-chlorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRIVTCEMFNCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.